

Phellodendrine Chloride: A Potent Tool for the Investigation of Macropinocytosis

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Compound of Interest

Compound Name: *Phellodendrine chloride*

Cat. No.: *B1679772*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of extracellular fluid and solutes into large vesicles known as macropinosomes. This pathway plays a crucial role in various physiological and pathological processes, including nutrient scavenging in cancer cells, immune surveillance, and pathogen entry. **Phellodendrine chloride**, a plant-derived alkaloid, has emerged as a valuable chemical tool for studying macropinocytosis. It has been shown to effectively inhibit this process, particularly in cancer cells with KRAS mutations, making it an important agent for investigating the cellular reliance on macropinocytosis for survival and proliferation.^{[1][2]} This document provides detailed application notes and protocols for utilizing **phellodendrine chloride** as an inhibitor of macropinocytosis in research settings.

Mechanism of Action

Phellodendrine chloride exerts its inhibitory effect on macropinocytosis, leading to a cascade of downstream cellular events. In KRAS-mutated pancreatic cancer cells, the inhibition of macropinocytosis by **phellodendrine chloride** results in diminished uptake of extracellular nutrients, such as glutamine.^[1] This nutrient deprivation leads to an increase in reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential.^[1]

Ultimately, this cascade triggers the intrinsic apoptotic pathway, characterized by the activation of caspases-3, 7, and 9, and an increased Bax/Bcl-2 ratio.[1] While the precise molecular target of **phellodendrine chloride** within the macropinocytosis signaling pathway is not yet fully elucidated, its effects are potent and specific to this mode of endocytosis.

Data Presentation

Table 1: In Vitro Efficacy of Phellodendrine Chloride on KRAS-Mutated Pancreatic Cancer Cells

Cell Line	IC50 (μM) for Viability (72h)	Effective Concentration for Macropinocytosis Inhibition (μM)	Key Effects	Reference
PANC-1	~20	10 - 40	Inhibition of macropinocytosis, decreased glutamine uptake, increased ROS, induction of apoptosis.	[1]
MiaPaCa-2	~25	10 - 40	Inhibition of macropinocytosis and proliferation.	[1]
BxPC-3 (KRAS wild-type)	Not significantly affected	No significant inhibition of macropinocytosis		[1]

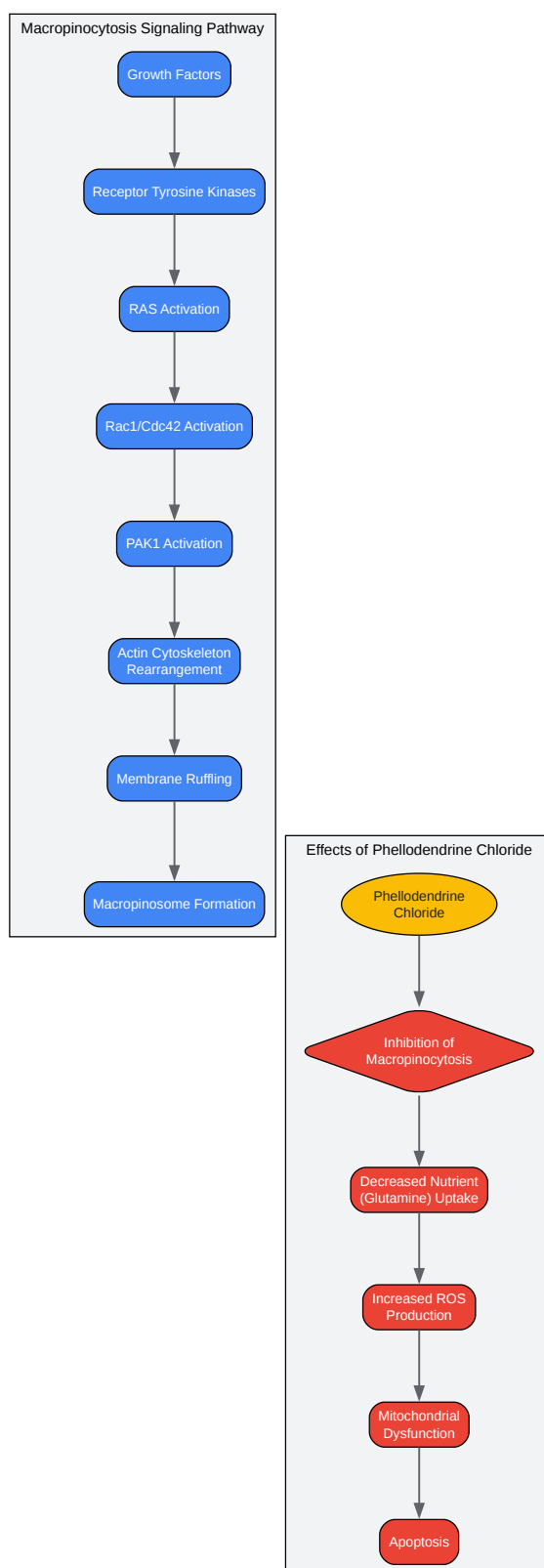
Table 2: In Vivo Efficacy of Phellodendrine Chloride

Animal Model	Dosage	Treatment Duration	Key Effects	Reference
PANC-1 Xenograft Mice	30 - 60 mg/kg/day (i.p.)	2 weeks	Inhibition of in vivo macropinocytosis , reduction in tumor growth.	[1]

Signaling Pathways and Experimental Workflow

Phellodendrine Chloride's Impact on Macropinocytosis and Downstream Cellular Processes

The following diagram illustrates the general signaling pathway of macropinocytosis and highlights the known downstream consequences of its inhibition by **phellodendrine chloride**.





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